
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylthiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 and is known to have immunosuppressive properties.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential applications in scientific research. It is known to have immunosuppressive properties and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. CP-690,550 has also been studied for its potential use in the prevention of organ transplant rejection.
Mechanism of Action
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs). JAKs are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, CP-690,550 can suppress the activity of immune cells and prevent the release of inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have various biochemical and physiological effects. It can suppress the activity of immune cells and prevent the release of inflammatory cytokines. CP-690,550 has also been shown to reduce the production of antibodies and prevent the activation of T cells. In addition, CP-690,550 has been shown to have an effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a potent inhibitor of JAKs and can be used to study the signaling pathways of various cytokines and growth factors. CP-690,550 is also relatively easy to synthesize and purify. However, there are also some limitations to using CP-690,550 in lab experiments. It can have off-target effects on other enzymes and signaling pathways. In addition, CP-690,550 can be toxic at high concentrations.
Future Directions
There are several future directions for research on CP-690,550. One area of research is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of research is the study of the long-term effects of CP-690,550 on the immune system. CP-690,550 has also been studied for its potential use in the treatment of other diseases such as psoriasis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of CP-690,550 in scientific research.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is known to have immunosuppressive properties and can be used to study the signaling pathways of various cytokines and growth factors. CP-690,550 works by inhibiting the activity of JAKs and can have various biochemical and physiological effects. While CP-690,550 has several advantages for lab experiments, there are also some limitations to using this compound. Further research is needed to fully understand the potential applications of CP-690,550 in scientific research.
Synthesis Methods
The synthesis method of CP-690,550 involves the reaction of 3-cyclopropyl-6-fluoro-4-methyl-7-(3-morpholinopropoxy)quinoline with 5-methyl-2-thiazolamine. The reaction is carried out in the presence of a catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-6-14-13(20-8)15-11(18)7-17-12(19)5-4-10(16-17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBIMJVVUWJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

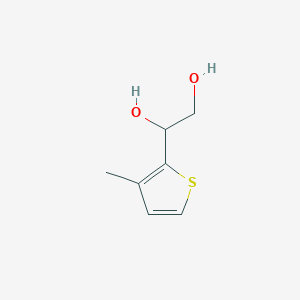
![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)
![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

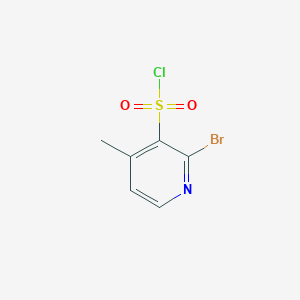
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
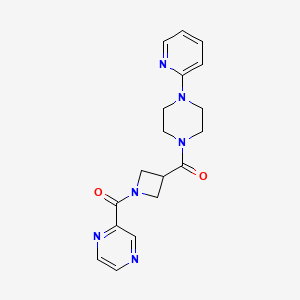
![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)
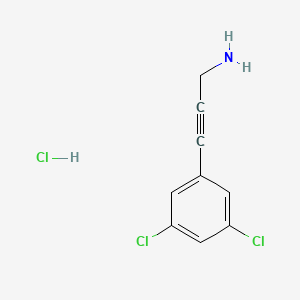



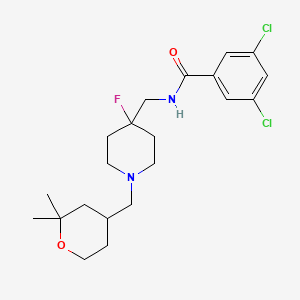
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)